PI3K p110δ Cellular Potency: Target Compound vs. Oxane-Carbonyl Analog (CAS 2097868-36-3)
The target compound demonstrates low-nanomolar potency in a human basophil cellular assay measuring PI3K p110δ-dependent anti-FcεRI-stimulated activation. While the oxane-carbonyl analog (CAS 2097868-36-3) belongs to the same imidazolidine-2,4-dione series and shares the trifluoroethyl-piperidine core, no publicly available cellular EC50 data were located for this comparator, precluding direct head-to-head comparison at this time. The target compound's EC50 of 0.310 nM is reported in BindingDB from patent US 9,221,795 [1]. For the oxane-carbonyl analog, only biochemical TR-FRET IC50 data against recombinant PI3K isoforms are available, with a reported IC50 of 1 nM against p110δ . Direct comparison across assay formats is not methodologically valid; however, the cellular context of the target compound's data provides a more translationally relevant measure of target engagement than the biochemical format available for the comparator.
| Evidence Dimension | PI3K p110δ inhibition in human basophil cellular assay (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.310 nM |
| Comparator Or Baseline | Oxane-carbonyl analog (CAS 2097868-36-3): No cellular EC50 data available; biochemical IC50 = 1 nM (TR-FRET, recombinant p110δ) |
| Quantified Difference | Cannot be directly quantified due to different assay formats; target compound has translational cellular data while comparator lacks. |
| Conditions | Target: Human basophils, anti-FcεRI mAb stimulation, 60 min preincubation. Comparator: Recombinant p110δ/p85α TR-FRET, pH 7.4. |
Why This Matters
Cellular EC50 data are more predictive of in vivo target engagement than biochemical IC50; procurement decisions for translational studies should prioritize compounds with available cellular potency data.
- [1] BindingDB. BDBM198031 (US9221795, 27). EC50: 0.310 nM. Inhibition of PI3K p110delta in human basophils. View Source
